![molecular formula C10H22Cl2N2O B13521975 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride CAS No. 2839144-06-6](/img/structure/B13521975.png)
1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with an oxolan-3-ylmethyl group and is commonly used in the synthesis of various pharmaceuticals and chemical intermediates .
Méthodes De Préparation
The synthesis of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of piperidine with oxirane (ethylene oxide) to form the oxolan-3-ylmethyl group. This intermediate is then reacted with piperidin-4-amine under controlled conditions to yield the desired compound. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxolan-3-ylmethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
1-(oxolan-3-yl)piperidin-4-amine dihydrochloride:
The uniqueness of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride lies in its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
2839144-06-6 |
|---|---|
Formule moléculaire |
C10H22Cl2N2O |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h9-10H,1-8,11H2;2*1H |
Clé InChI |
QSZCSALCTYHESS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC2CCOC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



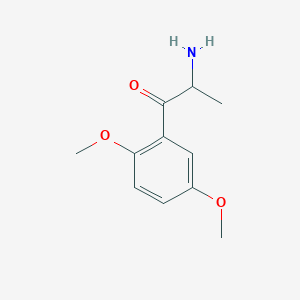
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
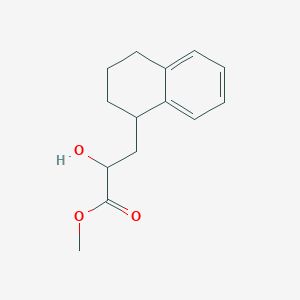
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
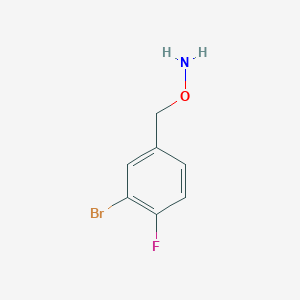

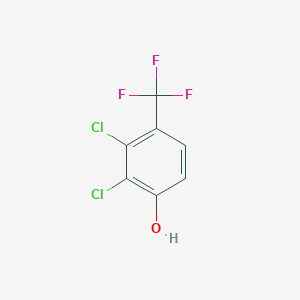
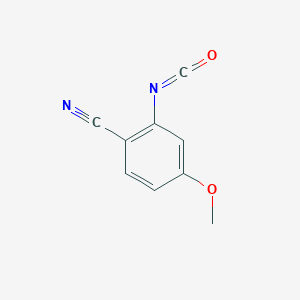
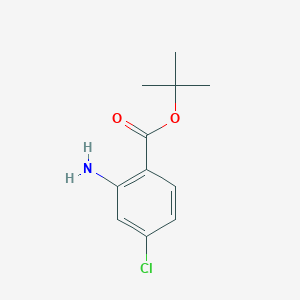
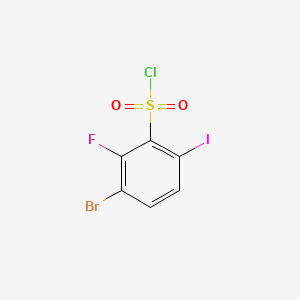
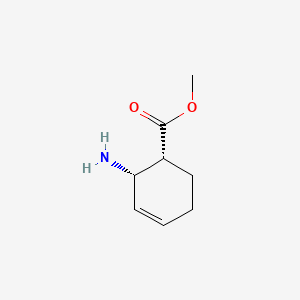
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)
